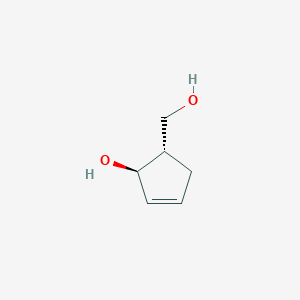
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a hydroxymethyl group and a hydroxyl group attached. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific three-dimensional arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group modifications. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce a cyclopentanol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: As a potential ligand for studying enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.
Industry: As a precursor for the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol include other cyclopentene derivatives with different functional groups or stereochemistry, such as:
- (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- 5-(hydroxymethyl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76909-92-7 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6+/m0/s1 |
InChI-Schlüssel |
WBEXVFLBMXJLAO-NTSWFWBYSA-N |
Isomerische SMILES |
C1C=C[C@H]([C@@H]1CO)O |
Kanonische SMILES |
C1C=CC(C1CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


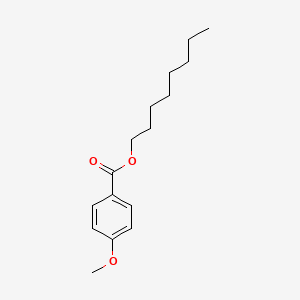
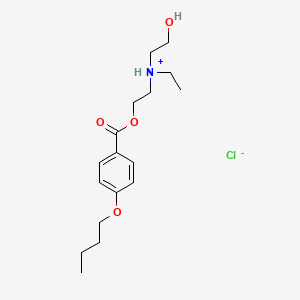
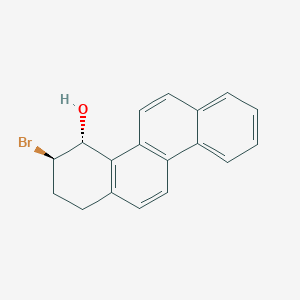
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
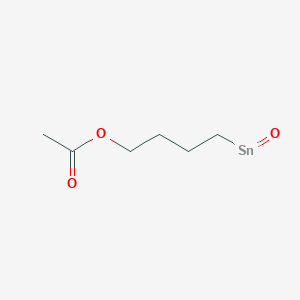
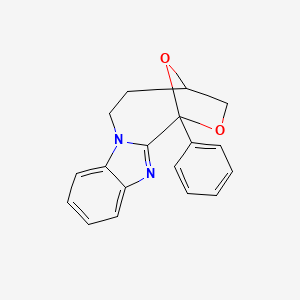
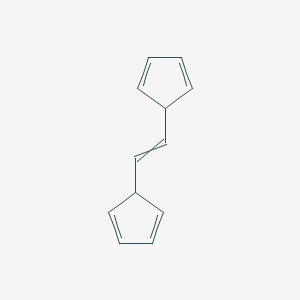
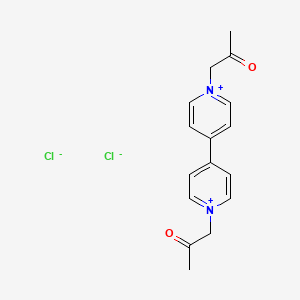
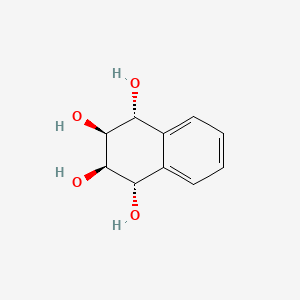
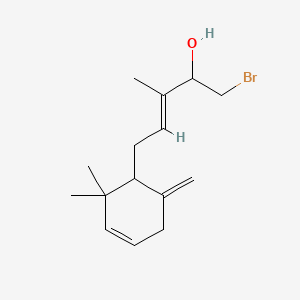
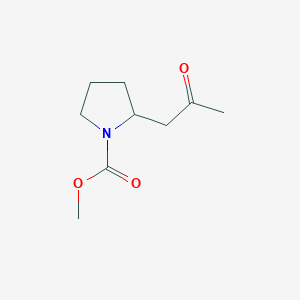
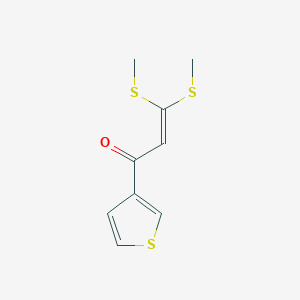
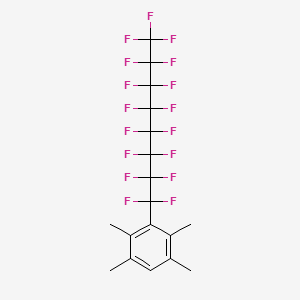
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
